molecular formula C14H20N2O3 B2680104 Methyl 2-[(1-cyano-3-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylate CAS No. 1385409-10-8

Methyl 2-[(1-cyano-3-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylate

Cat. No. B2680104
CAS RN: 1385409-10-8
M. Wt: 264.325
InChI Key: ZPOVTACKNBFZPJ-UHFFFAOYSA-N
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Description

“Methyl 2-[(1-cyano-3-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylate” is a complex organic compound. It contains a cyclopropane ring, a cyclohexane ring, a nitrile group (-CN), a carbamoyl group (-CONH2), and a methyl ester group (-COOCH3) .


Molecular Structure Analysis

The molecule contains a total of 39 atoms; 20 Hydrogen atoms, 14 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms . It also contains a total of 40 bonds; 20 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 triple bond, 1 three-membered ring, 1 six-membered ring, 1 ester (aliphatic), 1 secondary amide (aliphatic), and 1 nitrile (aliphatic) .

Scientific Research Applications

Synthesis Techniques

A study explores the synthesis and biological evaluation of bromophenol derivatives with a cyclopropyl moiety, showcasing the ring-opening of cyclopropane. This research highlights the synthesis of various derivatives effective as inhibitors for certain enzymes, indicating potential applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Enzyme Inhibition

Research demonstrates the reactivity of 13,13-dibromo-2,4,9,11-tetraoxadispiro[5.0.5.1]tridecane towards organolithiums, emphasizing the resistance to rearrangement and highlighting the unique properties of cyclopropane derivatives in chemical reactions (Eccles et al., 2008).

Chemical Properties and Reactions

An investigation into the photochemistry of methyl 1-methyl-2-phenylcyclopropene-3-carboxylate provides insights into the mechanistic pathways of cyclopropene derivatives, showcasing their reactivity under light exposure (Pincock & Moutsokapas, 1977).

Synthesis of Analgesic Compounds

Studies on the preparation of methyl-1-(1-aryl-3-arylamino-3-oxo-2-cyanopropyl)cyclohexane carboxylates highlight their analgesic activity and low toxicity, suggesting potential pharmaceutical applications (Kirillov et al., 2012).

Development of Heterocyclic Carbenes

Research into the methylation of 2-(1-imidazolyl)cyclohexanol and its derivatives for the synthesis of imidazolium iodides, leading to the formation of functionalized heterocyclic carbene ligands, emphasizes the versatility of cyclopropane derivatives in organometallic chemistry (Glas, 2001).

properties

IUPAC Name

methyl 2-[(1-cyano-3-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-9-4-3-5-14(7-9,8-15)16-12(17)10-6-11(10)13(18)19-2/h9-11H,3-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOVTACKNBFZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C#N)NC(=O)C2CC2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(1-cyano-3-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylate

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